2,3-Dimethyl-6-nitropyridine
Overview
Description
2,3-Dimethyl-6-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of two methyl groups at the 2 and 3 positions and a nitro group at the 6 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-nitropyridine can be achieved through several methods. One common approach involves the nitration of 2,3-dimethylpyridine. This process typically uses nitric acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Another method involves the use of dinitrogen pentoxide in an organic solvent such as sulfur dioxide. This reaction proceeds through the formation of an N-nitropyridinium ion intermediate, which undergoes a [1,5] sigmatropic shift to yield the nitropyridine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and consistent production. The choice of nitrating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires the presence of a base to facilitate the nucleophilic attack.
Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2,3-Dimethyl-6-aminopyridine.
Substitution: 2,3-Dimethyl-6-alkylaminopyridine or 2,3-Dimethyl-6-thiopyridine.
Oxidation: 2,3-Dicarboxy-6-nitropyridine or 2,3-Diformyl-6-nitropyridine.
Scientific Research Applications
2,3-Dimethyl-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved may include DNA, proteins, and enzymes that are crucial for cell survival and proliferation.
Comparison with Similar Compounds
2,3-Dimethyl-6-nitropyridine can be compared with other nitropyridines such as:
3-Nitropyridine: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2,6-Dimethyl-3-nitropyridine: Has methyl groups at the 2 and 6 positions, which may influence its reactivity and steric properties differently.
4-Nitropyridine: The nitro group is positioned at the 4 position, affecting its electronic properties and reactivity.
Properties
IUPAC Name |
2,3-dimethyl-6-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)8-6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULDLUBIMHWJHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496646 | |
Record name | 2,3-Dimethyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-48-4 | |
Record name | 2,3-Dimethyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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